Emicoron

Übersicht

Beschreibung

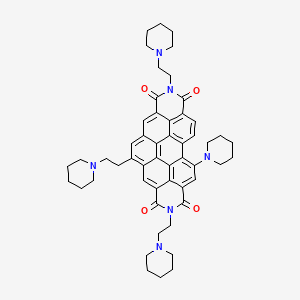

Emicoron is a benzo[ghi]perylen-diimide . It was synthesized for the first time in 2012 . This compound has shown to have in vivo antitumor activities that interfere with tumor growth and development using a multi-target mechanism of action .

Synthesis Analysis

This compound was synthesized through a linear synthesis that comprised five steps . The first step is the most important and involves the bromination of the perylene-3,4:9,10-tetracarboxylic dianhydride to produce two regioisomers that are dibromoderivates of the initial anhydride . The modification of the reaction conditions of two previously yield-limiting steps of the synthesis of this compound led to an increase in the global yield and avoided the use, in one case, of problematic solvents .

Molecular Structure Analysis

This compound is a polyaromatic compound constituted by a benzo[ghi]perylenic core that presents two ethyl-piperidine chains on the major axis, together with one ethyl-piperidine chain and one piperidine chain on the minor axis .

Chemical Reactions Analysis

The provided modifications in the synthesis of this compound, which involved the reaction times, the reaction conditions, and the work-up procedures, allowed the global yield of the process to be increased from 28% to about 40% .

Wissenschaftliche Forschungsanwendungen

Antitumor Efficacy in Colon Cancer

Emicoron has shown significant potential in the field of cancer treatment, particularly for colon cancer. Studies have highlighted its role as a G-quadruplex (G4) ligand, exhibiting selectivity for G4 structures over duplex DNA. This selectivity results in telomere damage and inhibition of cell proliferation in transformed and tumor cells. Notably, this compound demonstrated substantial antitumoral effects in advanced models of human colon cancer, indicating promising clinical outcomes. It was well-tolerated in mice, with no adverse effects reported, and exhibited marked therapeutic efficacy, such as inhibiting tumor growth and reducing the dissemination of tumor cells to various organs. Key factors in this compound's antitumoral activity include activation of DNA damage, along with impairment of proliferation and angiogenesis (Porru et al., 2015).

Enhancing Chemotherapy Efficacy

Further research indicates that this compound can enhance the efficacy of standard chemotherapy treatments for colon cancer. It has been observed to synergize effectively with chemotherapy drugs like SN-38, 5-Fluorouracil, and Oxaliplatin, particularly when administered in specific sequences. This synergy leads to a more pronounced antitumor effect, contributing to an increased overall survival rate in animal models. These findings suggest the integration of this compound in standard chemotherapeutic regimens as a valuable strategy (Porru et al., 2016).

Gene and Protein Expression in Cancer Cells

This compound's effectiveness extends to its impact on gene and protein expression in cancer cells. Research has shown its high binding capacity to G4 structures in the promoter regions of crucial cancer-related genes like c-MYC and BCL-2. This binding ability has significant biochemical effects, as treatments with this compound have been found to effectively reduce the mRNA and protein levels of these genes in a human melanoma cell line. This positions this compound as a multi-targeted therapeutic agent that impacts various tumor-related pathways, including cell proliferation and apoptosis, by modulating gene expression (Micheli et al., 2016).

Synthesis and Optimization

The synthesis of this compound has undergone modifications to enhance its yield and efficiency. Changes in the synthetic protocol, involving reaction times, conditions, and work-up procedures, have increased the global yield of this compound from 28% to about 40%. These improvements are significant for producing higher amounts of this compound for further preclinical studies, indicating ongoing efforts to make its production more viable for extensive research and potential clinical applications (Pitorri et al., 2018).

Preclinical Profile and Multimodal Action

This compound has a promising preclinical profile, exhibiting marked antitumoral activity both alone and in combination with other chemotherapeutics. It represents a new class of multimodal antitumoral drugs, capable of affecting multiple targets involved in different signaling pathways. This multi-targeting ability simplifies treatment modalities and enhances selectivity against cancer cells, making it a significant candidate for further development in cancer therapy (Porru et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-piperidin-1-yl-10,15,21-tris(2-piperidin-1-ylethyl)-10,21-diazaoctacyclo[17.7.1.14,8.02,17.03,14.05,26.023,27.012,28]octacosa-1(26),2,4(28),5,7,12,14,16,18,23(27),24-undecaene-9,11,20,22-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H58N6O4/c59-49-36-14-13-35-45-41(56-22-11-4-12-23-56)32-40-44-39(51(61)58(52(40)62)28-26-55-20-9-3-10-21-55)31-37-33(15-24-53-16-5-1-6-17-53)29-34-30-38(43(36)46(35)42(34)47(37)48(44)45)50(60)57(49)27-25-54-18-7-2-8-19-54/h13-14,29-32H,1-12,15-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQVIIJBMWLLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2=C3C=C4C5=C6C3=C7C(=C2)C=C8C9=C(C=CC(=C97)C6=C(C=C5C(=O)N(C4=O)CCN1CCCCC1)N1CCCCC1)C(=O)N(C8=O)CCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H58N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

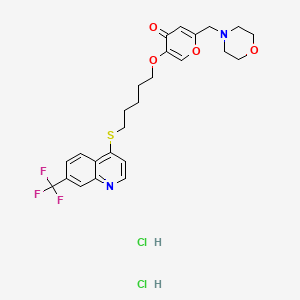

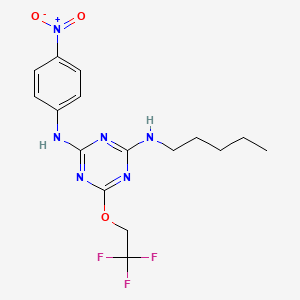

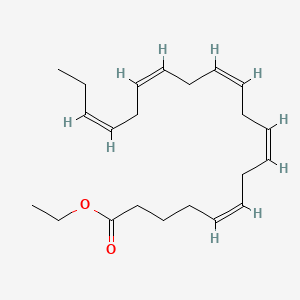

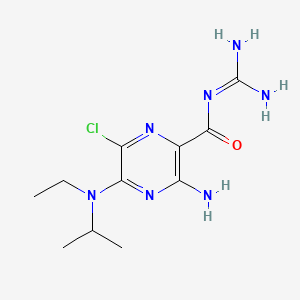

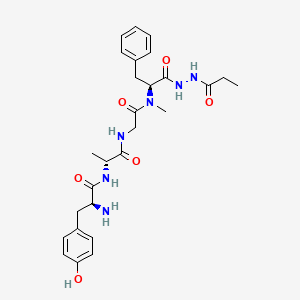

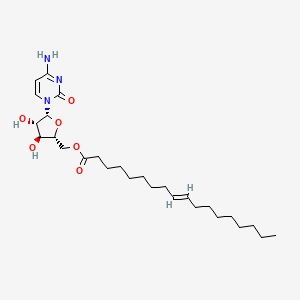

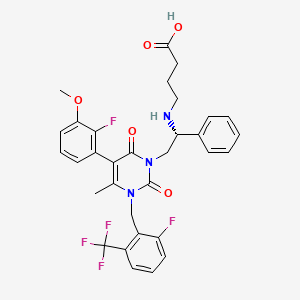

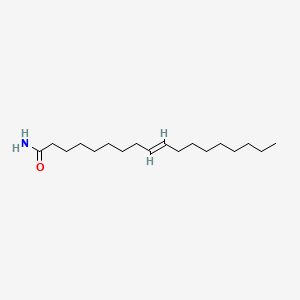

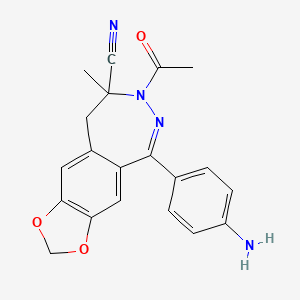

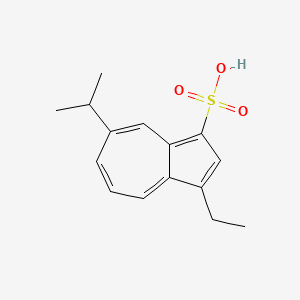

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1671145.png)